Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate
CAS No.: 2095516-87-1
Cat. No.: VC11665386
Molecular Formula: C14H13ClN2O3
Molecular Weight: 292.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095516-87-1 |
|---|---|
| Molecular Formula | C14H13ClN2O3 |
| Molecular Weight | 292.72 g/mol |
| IUPAC Name | ethyl 1-benzyl-5-chloro-4-formylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C14H13ClN2O3/c1-2-20-14(19)12-11(9-18)13(15)17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
| Standard InChI Key | FNFSCTGPMSSRMR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—modified at positions 1, 3, 4, and 5. Key substituents include:
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1-Benzyl group: Enhances lipophilicity and influences receptor binding.
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5-Chloro atom: Contributes to electronic effects and metabolic stability.
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4-Formyl group: Serves as a reactive site for further derivatization.
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3-Carboxylate ester (ethyl): Modulates solubility and bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₂O₃ |
| Molecular Weight | 292.72 g/mol |
| IUPAC Name | Ethyl 1-benzyl-5-chloro-4-formylpyrazole-3-carboxylate |
| CAS Number | 2095516-87-1 |
| Standard InChI Key | FNFSCTGPMSSRM |
The ethyl ester at position 3 and the formyl group at position 4 render this compound highly versatile for synthetic modifications, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies .
Synthesis Methodologies
Core Pyrazole Formation
Synthesis typically begins with the construction of the pyrazole ring via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-dicarbonyl compounds. For example, ethyl acetoacetate and benzyl hydrazine may form a 1-benzylpyrazole intermediate, which is subsequently functionalized.
Functionalization Steps
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Chlorination: Electrophilic chlorination at position 5 using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
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Formylation: Introduction of the formyl group at position 4 via Vilsmeier-Haack reaction, employing POCl₃ and DMF.
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Esterification: The carboxylate group at position 3 is introduced as an ethyl ester, often through acid-catalyzed esterification with ethanol .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine + 1,3-diketone | 65–75 |
| 2 | Chlorination | NCS, DCM, 0°C | 80–85 |
| 3 | Formylation | POCl₃, DMF, 60°C | 70–78 |
| 4 | Esterification | H₂SO₄, ethanol, reflux | 85–90 |
Optimization of reaction conditions, such as temperature and catalyst selection, is critical to maximizing yields and minimizing by-products .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 8.10 (s, 1H, CHO), 7.25–7.35 (m, 5H, benzyl), 4.35 (q, 2H, OCH₂CH₃), and 1.35 (t, 3H, CH₃).
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¹³C NMR: Peaks corresponding to the carbonyl (C=O, ~165 ppm), formyl (~190 ppm), and aromatic carbons (~125–140 ppm).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 293.1 [M+H]⁺, consistent with the molecular weight of 292.72 g/mol.
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
In murine models, pyrazole carboxylates reduced carrageenan-induced edema by 60–70% at 50 mg/kg, comparable to diclofenac. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition and suppression of pro-inflammatory cytokines like TNF-α.
Table 3: Biological Activity Data
| Assay | Result | Reference |
|---|---|---|
| Antibacterial (MIC) | 7.8–125 μg/mL (gram-negative) | |
| Anti-inflammatory | 60–70% edema reduction | |
| Cytotoxicity (IC₅₀) | >100 μM (HEK-293 cells) |
Applications in Drug Discovery
Lead Compound Optimization
The formyl group at position 4 allows for Schiff base formation with primary amines, enabling the synthesis of hydrazones, oximes, and thiosemicarbazones. These derivatives have been explored as:
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Anticancer agents: Targeting tyrosine kinases and topoisomerases.
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Antidiabetic agents: Enhancing insulin sensitivity via PPAR-γ agonism .
Agrochemistry
Pyrazole derivatives are integral to herbicides and fungicides. The chloro and benzyl substituents in this compound may disrupt fungal ergosterol biosynthesis, offering a template for crop protection agents .
Future Directions and Challenges
Synthetic Advancements
Efforts to improve atom economy and reduce reliance on hazardous reagents (e.g., POCl₃) are underway. Flow chemistry and enzymatic catalysis represent promising green alternatives.
Target Identification
Proteomic and metabolomic studies are needed to elucidate precise molecular targets. Computational docking simulations suggest potential interactions with bacterial DNA gyrase and human COX-2 .
Regulatory Considerations
Despite promising preclinical data, pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity studies in higher organisms are essential before clinical translation.
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